1-(3-Chloro-2-methylpyridin-4-YL)ethanone
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Overview
Description
1-(3-Chloro-2-methylpyridin-4-YL)ethanone is an organic compound with the molecular formula C8H8ClNO It is a derivative of pyridine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-2-methylpyridin-4-YL)ethanone typically involves the chlorination of 2-methylpyridine followed by acylation. One common method is the reaction of 2-methylpyridine with thionyl chloride to form 3-chloro-2-methylpyridine. This intermediate is then reacted with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate more efficient purification techniques such as distillation and crystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-2-methylpyridin-4-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: 3-Chloro-2-methylpyridine-4-carboxylic acid.
Reduction: 1-(3-Chloro-2-methylpyridin-4-YL)ethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Chloro-2-methylpyridin-4-YL)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-methylpyridin-4-YL)ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloro-5-methylpyridin-3-yl)ethanone: Similar structure but with different substitution pattern.
1-(2-Chloro-5-fluoropyridin-3-yl)ethanone: Contains a fluorine atom instead of a methyl group.
1-(3-Chloro-4-methylpyridin-2-yl)ethanone: Different position of the chlorine and methyl groups.
Uniqueness
1-(3-Chloro-2-methylpyridin-4-YL)ethanone is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing new chemical entities with potential therapeutic applications.
Properties
Molecular Formula |
C8H8ClNO |
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Molecular Weight |
169.61 g/mol |
IUPAC Name |
1-(3-chloro-2-methylpyridin-4-yl)ethanone |
InChI |
InChI=1S/C8H8ClNO/c1-5-8(9)7(6(2)11)3-4-10-5/h3-4H,1-2H3 |
InChI Key |
BHKSOEHCOAJXDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1Cl)C(=O)C |
Origin of Product |
United States |
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